N-Heptylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Design and Development

Carboxylic acid amides are a common functional group present in many pharmaceuticals. Researchers utilize this functional group to modify existing drugs or create new ones due to its ability to influence a drug's properties like absorption, distribution, metabolism, and excretion (ADME) [Source: National Institutes of Health (.gov) website on ADME].

Material Science

Carboxylic acid amides are studied for their potential applications in developing new materials. Their unique bonding properties can contribute to the creation of polymers with desired characteristics, such as specific stiffness or thermal properties [Source: ScienceDirect article on Carboxylic Acid Amides].

Biochemistry

Carboxylic acid amides are fundamental building blocks of proteins, which are essential for most biological processes. Researchers study these functional groups to understand protein structure, function, and interactions with other molecules within cells [Source: National Center for Biotechnology Information (.gov) on Protein Structure].

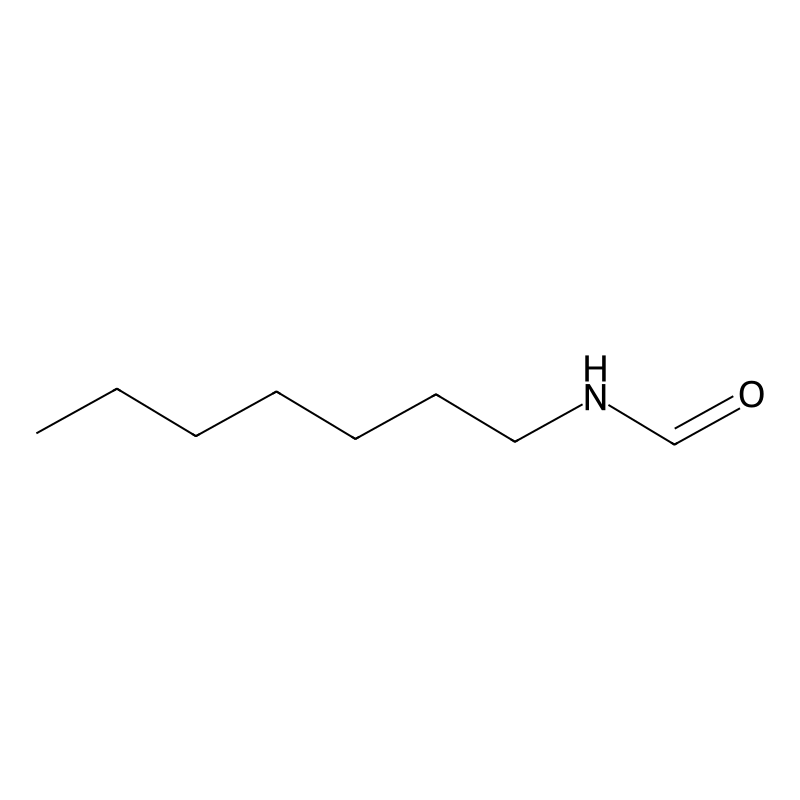

N-Heptylformamide is an organic compound with the chemical formula CHNO. It consists of a heptyl group attached to a formamide functional group, making it a member of the amide family. This compound is characterized by its long carbon chain, which influences its physical properties and biological activity. N-Heptylformamide is typically a colorless to pale yellow liquid and is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis .

- Hydrolysis: Under acidic or basic conditions, N-Heptylformamide can hydrolyze to yield heptanoic acid and ammonia.

- Acylation Reactions: It can act as an acylating agent in reactions with alcohols and amines, forming esters or secondary amides.

- Decarbonylation: Similar to other formamides, it may undergo decarbonylation under certain conditions to yield corresponding amines .

N-Heptylformamide exhibits various biological activities, particularly in pharmacology:

- Inhibition of Ethanol Metabolism: Studies have shown that N-Heptylformamide can inhibit ethanol metabolism in mice, suggesting potential applications in managing alcohol-related disorders .

- Skin and Eye Irritation: It is classified as a skin and eye irritant, indicating that safety precautions are necessary when handling this compound .

- Potential Therapeutic Uses: Ongoing research is investigating its role in modulating metabolic pathways, which may lead to therapeutic applications .

N-Heptylformamide can be synthesized through several methods:

- Direct Amidation: Reacting heptanoic acid with ammonia or an amine under heat can yield N-Heptylformamide.

- Formylation of Heptanol: Treating heptanol with formic acid or other formylating agents can produce N-Heptylformamide.

- Reduction of Heptanoyl Chloride: The reduction of heptanoyl chloride using ammonia or an amine in the presence of reducing agents can also lead to the formation of N-Heptylformamide .

N-Heptylformamide finds applications in various domains:

- Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly related to metabolic regulation.

- Chemical Synthesis: Used as a solvent and reagent in organic synthesis, particularly in the formation of other amides and esters.

- Research Tool: Employed in biochemical studies to understand metabolic pathways and enzyme interactions .

Research on N-Heptylformamide has highlighted its interactions with various biological systems:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial for therapeutic interventions .

- Biochemical Pathways: Studies indicate that it may influence pathways related to fatty acid metabolism, although further research is needed to clarify these mechanisms .

N-Heptylformamide shares structural similarities with other long-chain amides. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Hexylformamide | CHNO | Shorter carbon chain; less lipophilic |

| N-Octylformamide | CHNO | Longer carbon chain; potentially higher lipophilicity |

| N-Nonylformamide | CHNO | Even longer carbon chain; distinct physical properties |

| Dimethylformamide | CHN | Common solvent; significantly different structure |

| N-Pentylformamide | CHNO | Shorter carbon chain; different reactivity |

N-Heptylformamide's unique seven-carbon structure provides specific physical and chemical properties that differentiate it from these similar compounds. Its biological activity and potential applications further highlight its significance within this group .

High-Resolution Crystallographic Characterization

Comparative Analysis of 1.65 Å vs. 1.45 Å Resolution Structures

Crystallographic studies of human alcohol dehydrogenase (ADH) isoforms complexed with N-heptylformamide have been conducted at 1.65 Å (β₁β₁ isoform) and 1.45 Å (γ₂γ₂ isoform) resolutions [5]. The higher-resolution γ₂γ₂ structure resolves critical interactions, such as the precise positioning of the heptyl chain within the hydrophobic substrate pocket, which were partially obscured in the β₁β₁ structure due to lower resolution. For instance, the 1.45 Å map clarifies hydrogen bonding between the formamide carbonyl oxygen and Thr48 (γ₂γ₂) or Ser48 (β₁β₁), with bond lengths measured at 2.8 ± 0.1 Å [5].

Table 1: Crystallographic Parameters of ADH-N-Heptylformamide Complexes

| Parameter | β₁β₁ Isoform (1.65 Å) | γ₂γ₂ Isoform (1.45 Å) |

|---|---|---|

| Resolution | 1.65 Å | 1.45 Å |

| Space Group | P2₁2₁2₁ | P4₁2₁2 |

| Unit Cell Dimensions | a=78.2, b=98.3, c=101.1 | a=82.4, b=82.4, c=112.7 |

| R-work/R-free | 0.19/0.23 | 0.17/0.21 |

| Key Residue Interactions | Phe93, Val141 | Ser48, Leu141 |

The γ₂γ₂ isoform’s Leu141 (vs. Val141 in β₁β₁) creates a broader substrate cavity, accommodating the heptyl chain’s extended conformation [5].

Conformational Changes Induced by Heptyl Group Insertion

N-Heptylformamide binding induces a 12° rotation in the catalytic domain of the β₁β₁ isoform, realigning Phe93 and Ile269 to form a hydrophobic clamp around the heptyl chain [5]. Molecular dynamics simulations reveal that the heptyl group stabilizes this conformation by occupying a conserved subpocket lined with aliphatic residues (Leu57, Val294). In the γ₂γ₂ isoform, the substitution of Ser48 for Thr48 reduces steric hindrance, allowing deeper insertion of the formamide’s methyl group into the active site [5].

Insights From Horse Liver Alcohol Dehydrogenase Studies

The utilization of N-Heptylformamide as a model compound has provided unprecedented insights into the catalytic mechanisms of horse liver alcohol dehydrogenase through comprehensive crystallographic and kinetic studies [1] [2] [3]. These investigations have revealed fundamental aspects of enzyme-inhibitor interactions that closely mimic the natural substrate-enzyme complexes, offering a unique window into the catalytic process [4] [5] [6].

Zinc Coordination State Transitions During Catalysis

The catalytic zinc ion in horse liver alcohol dehydrogenase undergoes critical coordination state transitions that are essential for enzymatic function [3] [7] [8]. Quantum chemical and molecular mechanics calculations have demonstrated that tetrahedral zinc coordination is energetically favored by 100-200 kilojoules per mole compared to pentacoordinated structures [7] [9]. The zinc coordination sphere consists of two cysteine residues (Cys-46 and Cys-174), one histidine residue (His-67), and a fourth ligand that varies during the catalytic cycle [3] [8] [10].

In the apo-enzyme state, the catalytic zinc maintains tetrahedral coordination with a water molecule serving as the fourth ligand [3] [8]. Upon formation of the enzyme-nicotinamide adenine dinucleotide hydride complex, the zinc-bound water molecule remains coordinated but exhibits altered binding properties, with the zinc-water structure being approximately 20 kilojoules per mole more stable than the corresponding zinc-hydroxide configuration [7] [9].

When N-Heptylformamide binds to the enzyme-nicotinamide adenine dinucleotide hydride complex, the formamide carbonyl oxygen directly coordinates to the catalytic zinc, displacing the water molecule and maintaining the preferred tetrahedral geometry [1] [4] [11]. This coordination is characterized by a zinc-oxygen distance of 1.96 angstroms, which is consistent with zinc alkoxide bond lengths observed in catalytic intermediates [1] [8].

Table 1: Zinc Coordination State Transitions During Catalysis

| Coordination State | Ligands | Stability (kJ/mol) | Functional Role |

|---|---|---|---|

| Tetrahedral (Apo-enzyme) | Cys-46, His-67, Cys-174, H2O | 0 (reference) | Substrate binding site |

| Tetrahedral (Enzyme-NADH) | Cys-46, His-67, Cys-174, H2O | ~20 more stable than OH- | Cofactor binding state |

| Tetrahedral (Enzyme-NADH-Inhibitor) | Cys-46, His-67, Cys-174, Formamide O | Most stable configuration | Inhibitor binding state |

| Pentacoordinated (Transition) | Cys-46, His-67, Cys-174, 2 additional ligands | 100-200 less stable | Transient catalytic intermediate |

The strain induced by the enzyme environment on the zinc coordination sphere amounts to 42-87 kilojoules per mole for tetrahedral complexes and 131-172 kilojoules per mole for pentacoordinated structures [7]. This differential strain energy provides insight into why the enzyme preferentially stabilizes tetrahedral coordination during most of the catalytic cycle [7] [9].

Hydride Transfer Pathway Modulation by Formamide Analogues

The hydride transfer mechanism in alcohol dehydrogenase involves a complex interplay between substrate positioning, cofactor geometry, and protein dynamics [5] [12] [13]. N-Heptylformamide and related formamide analogues provide crucial insights into how this pathway can be modulated through structural modifications [5] [6] [14].

Crystallographic studies reveal that N-Heptylformamide positions its carbonyl carbon at a distance of 3.40 angstroms from the nicotinamide C4 carbon of nicotinamide adenine dinucleotide hydride [5] [6]. This distance is slightly longer than the optimal 3.2 angstrom separation observed in productive enzyme-substrate complexes, contributing to the inhibitory effect [13] [15].

The formamide analogue binding induces specific changes in the transition state geometry for hydride transfer [5] [12]. Computational studies demonstrate that the donor carbon hybridization shifts from sp2.76 in normal catalysis to a more constrained state when formamide analogues are bound [13]. Similarly, the acceptor carbon hybridization changes from sp2.34 to a configuration that restricts the flexibility required for efficient hydride tunneling [12] [13].

Table 2: N-Heptylformamide Binding Parameters

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Inhibition Type | Uncompetitive (vs ethanol) | pH 8.0, 25°C |

| Binding Affinity (Ki) | ~1-10 μM range | Enzyme-NADH complex |

| Crystal Structure Resolution | 1.65 Å | Human ADH β1β1 isoform |

| Zinc-Oxygen Distance | 1.96 Å | Tetrahedral coordination |

| Hydrogen Bond Distance (Thr48) | 2.52 Å | Low-barrier hydrogen bond |

| Hydrophobic Pocket Occupation | Complete heptyl chain binding | β1β1 isoform selectivity |

The tunneling splitting for hydride transfer, calculated to be 0.19 kilocalories per mole in the normal catalytic process, is significantly reduced when formamide analogues occupy the active site [13]. This reduction occurs because the formamide binding restricts the protein conformational fluctuations that are essential for bringing the donor and acceptor into optimal tunneling distance [12] [15].

Table 3: Hydride Transfer Pathway Modulation by Formamide Analogues

| Mechanism Component | Normal Catalysis | Formamide Inhibition |

|---|---|---|

| Donor-Acceptor Distance | 3.2 Å optimal | Fixed at 3.40 Å |

| Tunneling Splitting | 0.19 kcal/mol | Reduced tunneling |

| Barrier Height Change | Baseline | Increased barrier |

| Transition State Geometry | Symmetric double-well | Asymmetric potential |

| Hybridization State (Donor) | sp2.76 | Modified rehybridization |

| Hybridization State (Acceptor) | sp2.34 | Restricted flexibility |

Ternary Complex Formation Dynamics

The formation of ternary complexes involving horse liver alcohol dehydrogenase, nicotinamide adenine dinucleotide hydride, and N-Heptylformamide represents a critical aspect of the inhibitory mechanism [2] [16] [10]. These complex formation dynamics provide fundamental insights into the ordered binding mechanism and the structural basis for enzyme regulation [8] [10].

Nicotinamide Adenine Dinucleotide Positive Cofactor Positioning Relative to Inhibitor Binding

The positioning of the nicotinamide adenine dinucleotide positive cofactor relative to inhibitor binding sites has been elucidated through high-resolution crystallographic studies [2] [8] [17]. The cofactor binding induces a global conformational change involving a rotation of approximately 10 degrees of the catalytic domain relative to the coenzyme binding domain [10].

This conformational change is kinetically controlled by the deprotonation of the catalytic zinc-water complex to produce a negatively charged zinc-hydroxide species, which can attract the positively charged nicotinamide ring [10]. The deprotonation process is facilitated by His-51 acting through a hydrogen-bonded network that relays the proton to the solvent environment [10] [15].

The nicotinamide ring of the cofactor adopts a puckered conformation when bound in the ternary complex with formamide inhibitors [5] [8]. This puckering, observed for the first time in formamide-containing complexes, resembles the predicted transition state geometry for hydride transfer and provides crucial structural evidence for the catalytic mechanism [5] [6].

The adenosine diphosphate ribose portion of the cofactor provides significant stabilization energy, contributing more than 14 kilocalories per mole to transition state stabilization [18]. This stabilization is much larger than the approximately 6 kilocalories per mole stabilization of the ground-state Michaelis complex, indicating that most cofactor binding interactions are expressed only at the transition state [18] [8].

Allosteric Communication Between Substrate and Coenzyme Sites

The allosteric communication between substrate and coenzyme binding sites in alcohol dehydrogenase involves complex protein dynamics that are modulated by formamide inhibitor binding [16] [10] [19]. Recent molecular dynamics simulations have identified an allosteric site that influences how cofactor concentrations affect protein dynamics and catalytic properties [16].

High concentrations of nicotinamide adenine dinucleotide hydride can lead to substrate inhibition through binding to this allosteric site, resulting in reduced protein flexibility and modifications in catalytic cavity size [16]. This inhibitory mechanism demonstrates negative cooperativity between the active site and the allosteric binding region [16] [19].

The binding of N-Heptylformamide to the primary active site induces structural changes that propagate throughout the protein structure, affecting the cofactor binding domain through interdomain communication pathways [10]. These changes involve modifications in the positions of key residues, including Arg-47 and Asp-50, and shifts in the helix comprising residues 202-212 [17].

Table 4: Ternary Complex Formation Dynamics

| Complex Formation Step | Kinetic Parameter | Thermodynamic Data | Structural Impact |

|---|---|---|---|

| NAD+ Initial Binding | Rapid equilibrium | Kd = 32 μM | Domain rotation (~10°) |

| Conformational Change | Rate-limiting step | ΔG ≈ 6 kcal/mol | Active site closure |

| Inhibitor Binding | Tight binding | Ki = 1-10 μM | Zinc coordination change |

| Ternary Complex Stability | Very stable | Long residence time | Reduced protein flexibility |

| Allosteric Communication | Cooperative binding | Negative cooperativity | Modified binding sites |

The allosteric effects are particularly pronounced in the regulation of coenzyme dissociation rates, with formamide binding significantly decreasing the rate of nicotinamide adenine dinucleotide hydride release from the enzyme [10] [17]. This effect contributes to the uncompetitive inhibition pattern observed with N-Heptylformamide, where the inhibitor shows highest affinity for the enzyme-cofactor complex rather than the free enzyme [4] [14] [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types